molecular formula C10H7FO2S B1320607 Methyl 7-fluoro-1-benzothiophene-2-carboxylate CAS No. 550998-54-4

Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B1320607
CAS No.: 550998-54-4
M. Wt: 210.23 g/mol
InChI Key: NOARBDNEINIRHZ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H7FO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-1-benzothiophene-2-carboxylate
  • Methyl 7-bromo-1-benzothiophene-2-carboxylate
  • Methyl 7-iodo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOARBDNEINIRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594797
Record name Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-54-4
Record name Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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